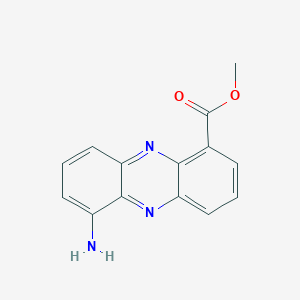

Methyl 6-aminophenazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-aminophenazine-1-carboxylate is a chemical compound with the molecular formula C14H11N3O2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminophenazine-1-carboxylate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . One common method includes the reaction of 1,2-diaminobenzene with methyl 2-bromoacetate under basic conditions, followed by cyclization using an oxidizing agent such as ferric chloride. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the phenazine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminophenazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Methyl 6-aminophenazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which methyl 6-aminophenazine-1-carboxylate exerts its effects involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to cell death . The compound targets cellular components such as DNA, proteins, and lipids, disrupting their normal functions and ultimately causing cell lysis . In cancer cells, the compound’s ability to generate ROS can trigger apoptosis, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Phenazine-1-carboxylic acid: Known for its antimicrobial properties and used in agricultural applications.

Aminophenazone: An analgesic and anti-inflammatory drug with a different mechanism of action.

Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

Methyl 6-aminophenazine-1-carboxylate stands out due to its unique combination of an amino group and a carboxylate ester, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 6-aminophenazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiparasitic properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Biological Activity Overview

This compound has been studied for its effects on various biological systems, particularly its role as an anticancer agent and its potential antiparasitic properties. The compound's mechanism of action often involves interaction with cellular pathways associated with proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of key signaling pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lewis Lung Carcinoma | 150 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 75 | Inhibition of ERK signaling |

| HeLa (Cervical Cancer) | 50 | Topoisomerase inhibition |

Antiparasitic Activity

In addition to its anticancer effects, this compound has shown promise in antiparasitic applications. Studies have demonstrated its efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Case Study: Antischistosomal Activity

A study evaluated the effects of this compound on S. mansoni schistosomula. The compound exhibited an EC50 value of approximately 4.72 µM, indicating potent activity against this life stage.

Table 2: Antischistosomal Activity Data

| Concentration (µM) | Effect on Motility (%) | Lethal Concentration (µM) |

|---|---|---|

| 5 | 70 | N/A |

| 10 | 90 | 25 |

| 50 | >95 | Lethal |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways.

- Inhibition of Key Enzymes : The compound has been shown to inhibit topoisomerases, which are critical for DNA replication and transcription.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic potential. For instance, modifications to its chemical structure have been explored to improve bioavailability and reduce toxicity while maintaining efficacy.

Pharmacokinetics

A pharmacokinetic study reported the following parameters for this compound:

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 14 |

| Volume of Distribution (L/kg) | 0.6 |

| Half-life (min) | 80 |

| Bioavailability (%) | 42 |

These parameters suggest that while the compound has a reasonable half-life, further studies are needed to optimize its delivery and efficacy in vivo.

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

methyl 6-aminophenazine-1-carboxylate |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)8-4-2-6-10-12(8)16-11-7-3-5-9(15)13(11)17-10/h2-7H,15H2,1H3 |

InChI Key |

HKCHCXXVUGMJPL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.